Milbemycin A4 Oxime Demonstrates Superior Efficacy Against Canine Whipworm (Trichuris vulpis) Compared to Moxidectin
In a head-to-head in vivo study comparing milbemycin oxime/lufenuron (where Milbemycin A4 Oxime is the active) against a moxidectin injectable formulation, milbemycin-based treatment achieved significantly higher efficacy against naturally acquired Trichuris vulpis infections. This demonstrates a clear advantage for targeting whipworm [1].
| Evidence Dimension | Efficacy against naturally acquired T. vulpis (worm count reduction) |
|---|---|
| Target Compound Data | 99.6% |
| Comparator Or Baseline | Moxidectin injectable (170 µg/kg): 67.5% |
| Quantified Difference | +32.1 percentage points |
| Conditions | In vivo study in dogs, single treatment, euthanized 7 days post-treatment for worm counts |
Why This Matters
This quantifiable superiority against T. vulpis, a common and difficult-to-treat parasite, is a critical selection criterion for veterinary research and product development focused on broad-spectrum nematode control.
- [1] Bowman DD, et al. Vet Ther. 2002;3(4):396-400. View Source
